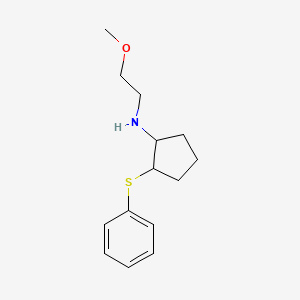
4-Ethyl-3'-fluoro-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group at the 4th position and a fluoro group at the 3’ position on the biphenyl structure. The tetrahydro designation indicates that the biphenyl ring system is partially saturated, containing four hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of a fluoro-substituted biphenyl precursor with an ethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a fully saturated biphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the fluoro group.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 4-ethyl-3’-fluorobenzophenone or 4-ethyl-3’-fluorobenzoic acid.
Reduction: Formation of 4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 1H-Carbazole, 2,3,4,9-tetrahydro-
Uniqueness
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial saturation of the biphenyl ring. This structural uniqueness can result in distinct chemical and biological properties compared to other biphenyl derivatives.
Propiedades
Número CAS |
643752-47-0 |
|---|---|
Fórmula molecular |
C14H17F |
Peso molecular |
204.28 g/mol |
Nombre IUPAC |
1-(4-ethylcyclohexen-1-yl)-3-fluorobenzene |
InChI |
InChI=1S/C14H17F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,8,10-11H,2,6-7,9H2,1H3 |
Clave InChI |
VNGQAVNMEZJWFK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=CC1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)



![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)

![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
